molecular formula C11H11N3O B14804368 2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile

2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile

Cat. No.: B14804368
M. Wt: 201.22 g/mol
InChI Key: OXITWBSGITYRIH-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a hydroxyl group, a methyl group, a propyl group, and two nitrile groups attached to the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe nitrile groups are often introduced via cyanation reactions using reagents like sodium cyanide or potassium cyanide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and solvents are selected to enhance the reaction rate and selectivity, while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)

Major Products Formed

    Oxidation: Formation of 2-oxo-6-methyl-5-propylpyridine-3,4-dicarbonitrile

    Reduction: Formation of 2-hydroxy-6-methyl-5-propylpyridine-3,4-diamine

    Substitution: Formation of various substituted pyridine derivatives depending on the substituents introduced

Scientific Research Applications

2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile depends on its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-methylpyridine
  • 5-Hydroxy-6-methylpyridine-3,4-dicarbonitrile
  • 2,4,6-Trimethylpyridine-3,5-dicarbonitrile

Uniqueness

2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the same pyridine ring, along with the methyl and propyl substituents. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6-methyl-2-oxo-5-propyl-1H-pyridine-3,4-dicarbonitrile

InChI

InChI=1S/C11H11N3O/c1-3-4-8-7(2)14-11(15)10(6-13)9(8)5-12/h3-4H2,1-2H3,(H,14,15)

InChI Key

OXITWBSGITYRIH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=O)C(=C1C#N)C#N)C

Origin of Product

United States

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